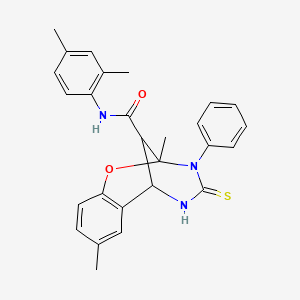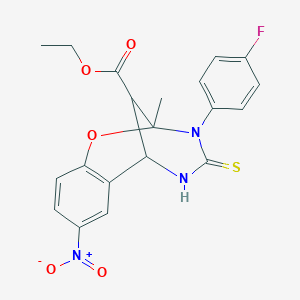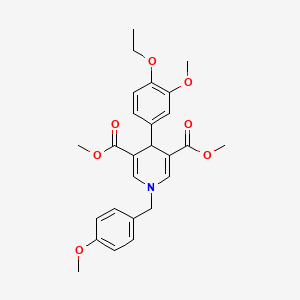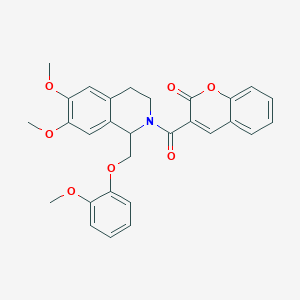![molecular formula C29H24ClN3O5 B14966840 (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14966840.png)
(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the various functional groups. Key steps include:
Formation of the Pyrano[2,3-c]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Functional Group Introduction: The chlorination, methoxylation, and other functional group additions are carried out using standard organic synthesis techniques under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-cancer or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through further research.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall complexity.
Barium and Strontium Compounds: While not structurally similar, these compounds share some chemical properties and reactivity patterns.
Uniqueness
What sets (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and the pyrano[2,3-c]pyridine core, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C29H24ClN3O5 |
|---|---|
Peso molecular |
530.0 g/mol |
Nombre IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O5/c1-16-27-20(18(15-34)14-31-16)11-21(28(35)32-24-12-22(30)25(36-2)13-26(24)37-3)29(38-27)33-23-10-6-8-17-7-4-5-9-19(17)23/h4-14,34H,15H2,1-3H3,(H,32,35) |
Clave InChI |
WNSUONMRPAJAAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC(=C(C=C5OC)OC)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[({2-[(thiophen-2-ylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}carbonyl)amino]benzoate](/img/structure/B14966761.png)



![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14966787.png)
![2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14966789.png)

![N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B14966809.png)
![2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile](/img/structure/B14966810.png)
![7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966811.png)


![1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966835.png)

